molecular formula C23H31ClN2O3 B2475044 2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide CAS No. 1234874-99-7

2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide

Cat. No. B2475044
CAS RN: 1234874-99-7
M. Wt: 418.96
InChI Key: QFRVPNXIDFIFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H31ClN2O3 and its molecular weight is 418.96. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Receptor Antagonism

  • Molecular Interaction with CB1 Cannabinoid Receptor: The compound's interaction with the CB1 cannabinoid receptor, including conformational analysis and development of pharmacophore models, is a key area of research. This includes studies on the binding interaction and antagonist activity at the receptor level (Shim et al., 2002).

Synthesis and Evaluation in Pharmacology

  • Synthesis as Muscarinic (M3) Receptor Antagonists: The compound's synthesis and its potential as an antagonist of the M3 muscarinic receptor, particularly in guinea pig ileum, represent another research application. This includes exploration of its potency and structure-activity relationships (Broadley et al., 2011).
  • Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Agents: The compound is used as a base for synthesizing novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. This involves exploring the cyclooxygenase inhibition and the associated analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Drug Development and Optimization

  • Glycine Transporter 1 Inhibition: Research into the compound's role as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor, including its pharmacokinetic profile and impact on cerebrospinal fluid glycine concentration, is significant (Yamamoto et al., 2016).
  • Development of Anaplastic Lymphoma Kinase Inhibitors: The compound is studied in the context of developing new anaplastic lymphoma kinase inhibitors, including understanding its enzymatic hydrolysis in plasma and its pharmacokinetics (Teffera et al., 2013).

Miscellaneous Research Areas

  • Antagonists for HIV-1 Agents: The compound's role in developing antagonists for the CCR5 receptor, an important target for anti-HIV-1 agents, is explored. This involves synthesis and structure-activity relationship studies (Finke et al., 2001).
  • Preparation and Characterization in Chemical Synthesis: Studies on the preparation and characterization of the compound, including its potential as a non-peptide CCR5 antagonist, are part of ongoing research. This includes exploring its structural properties (Bi, 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O3/c1-16-13-19(17(2)28-16)15-26-11-9-18(10-12-26)14-25-22(27)23(3,4)29-21-7-5-20(24)6-8-21/h5-8,13,18H,9-12,14-15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRVPNXIDFIFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.